molecular formula C24H31O5F3 B160443 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 221246-34-0

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No. B160443
M. Wt: 456.5 g/mol
InChI Key: CMLNDCUXASGBMQ-NQUQXYBYSA-N
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Description

This compound is also known as Travoprost . It is a synthetic prostaglandin analogue with ocular hypotensive activity. It selectively mimics the effects of naturally occurring substances, prostamides .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular formula of this compound is C24H31F3O5. It has an average mass of 456.495 Da and a monoisotopic mass of 456.212372 Da . The structure includes a cyclopentyl ring and a heptenoic acid group .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 593.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 12 freely rotating bonds .

Scientific Research Applications

Antiglaucoma Agent Impurity Characterization

(Jaggavarapu et al., 2020) described the isolation and characterization of a related compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate. This compound, found as an impurity in the preparation of Tafluprost, an antiglaucoma agent, was synthesized and shown to have similar biological activity, including anti-glaucoma properties.

Hydrolysis and Stability Study

Longridge and Nicholson (1990) studied the kinetics of hydrolysis of a similar compound, providing insights into its stability under different pH conditions. Their findings suggest that the structure of the compound influences its reactivity and stability, particularly in the presence of a trifluoromethyl substituent (Longridge & Nicholson, 1990).

Chemical Synthesis

Fleming and Lawrence (1998) outlined the synthesis of structurally related compounds, demonstrating techniques in organic synthesis that are applicable to the creation of complex molecules like the one (Fleming & Lawrence, 1998).

Crystal Structure Analysis

Swenson, Lu, and Burton (1997) analyzed the crystal structure of a similar compound, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, providing insights into its molecular conformation and the nature of its hydrogen bonding (Swenson, Lu, & Burton, 1997).

Urinary Biomarker in Cigarette Smokers

Carmella et al. (2019) studied the urinary metabolites of a structurally related compound in cigarette smokers. This work provides evidence of the compound's role as a biomarker for oxidative damage and inflammation (Carmella et al., 2019).

Inhibitor of Mycolic Acid Biosynthesis

Hartmann et al. (1994) synthesized compounds structurally similar to the one and evaluated their potential as inhibitors of mycolic acid biosynthesis, important for mycobacterial cell wall formation (Hartmann et al., 1994).

Future Directions

The compound is an impurity of the antiglaucoma agent Bimatoprost . It could be interesting to explore its potential uses in other medical applications or its behavior under different conditions.

properties

CAS RN

221246-34-0

Product Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C24H31O5F3

Molecular Weight

456.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1

InChI Key

CMLNDCUXASGBMQ-NQUQXYBYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

synonyms

17-trifluoromethylphenyl trinor PGF2α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

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